3-aminobenzo[g]quinoxalin-2(1H)-one
Description
Significance of Quinoxalinone and Benzo[g]quinoxaline (B1338093) Derivatives in Organic Synthesis and Functional Materials
Quinoxalinone and its derivatives, including the extended benzo[g]quinoxaline system, represent a privileged class of nitrogen-containing heterocyclic compounds. nih.gov Their structural motifs are integral to a wide array of biologically active molecules and are considered key building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. nih.govrsc.org The quinoxalin-2(1H)-one fragment, in particular, is a promising electron-withdrawing substituent, making these compounds valuable in the creation of push-pull systems with notable photophysical properties for applications in material science. nih.gov
The significance of these scaffolds is underscored by their diverse biological activities, which include antimicrobial, antiviral, and anticancer properties. ontosight.aimdpi.com Benzo[g]quinoxaline derivatives, for instance, have shown promise as potent anticancer agents, with some exhibiting cytotoxicity comparable to established chemotherapy drugs. nih.gov This broad spectrum of activity has spurred extensive research into the synthesis and functionalization of these molecules. rsc.org The development of new synthetic methodologies is crucial for accessing novel derivatives with enhanced properties and for exploring their full potential in medicinal chemistry and materials science. rsc.orgmdpi.com
Historical Context of Quinoxalinone Synthesis and Structural Evolution
The synthesis of quinoxalines has a long history, with the earliest methods involving the condensation of o-phenylenediamines with vicinal dicarbonyl compounds. chim.it Over the years, synthetic strategies have evolved significantly, driven by the need for more efficient and versatile routes to these important heterocycles. rsc.orgchim.it Traditional methods often required harsh reaction conditions, but recent advancements have focused on the development of milder and more environmentally friendly protocols, including the use of green chemistry principles. mdpi.comnumberanalytics.com
The structural evolution of quinoxalinones has been closely tied to the exploration of their biological activities. Early research focused on the core quinoxaline (B1680401) structure, but subsequent work has demonstrated that the introduction of various substituents can dramatically influence the compound's properties. nih.govresearchgate.net The N-oxide derivatives of quinoxalines, for example, have been shown to possess enhanced biological activities. researchgate.netresearchgate.net The focus has progressively shifted towards creating more complex and highly functionalized derivatives, such as those with substitutions at the C3 position of the quinoxalin-2(1H)-one core, which have been shown to exhibit a broad range of biological activities. nih.gov
Current Research Landscape and Future Trajectories for Complex Heterocyclic Systems
The current research landscape for complex heterocyclic systems is characterized by a drive towards the development of novel synthetic methods, the application of computational tools, and the exploration of new applications in materials science and nanotechnology. numberanalytics.com There is a significant emphasis on creating structurally diverse libraries of heterocyclic compounds to screen for biological activity and to identify new lead compounds for drug discovery. nih.gov The direct C-H functionalization of heterocyclic cores, such as quinoxalin-2(1H)-ones, has emerged as a powerful strategy for the efficient synthesis of complex molecules. nih.gov
Future research in this area is expected to be shaped by the increasing demand for sustainable and efficient synthetic methods. numberanalytics.com The integration of emerging technologies, such as machine learning and artificial intelligence, is poised to accelerate the discovery and optimization of new heterocyclic compounds with specific biological and pharmacological activities. numberanalytics.com For benzo[g]quinoxalinone systems, future work will likely focus on further exploring their potential as anticancer agents and in the development of advanced functional materials. nih.govmdpi.com
Scope and Objectives of Research on 3-aminobenzo[g]quinoxalin-2(1H)-one
The specific compound, this compound, represents a key derivative within the broader class of quinoxalinones. Research on this molecule is aimed at understanding its fundamental chemical properties, developing efficient synthetic routes, and evaluating its potential applications. The presence of the amino group at the 3-position is of particular interest, as this functional group can serve as a handle for further chemical modifications, allowing for the creation of a diverse range of derivatives.
The primary objectives of research on this compound include:
The development of efficient and scalable synthetic methods for its preparation.
The investigation of its chemical reactivity and the exploration of its utility as a synthetic intermediate.
The evaluation of its biological and photophysical properties to assess its potential in medicinal chemistry and materials science.
Table 1: Compound Names Mentioned in this Article
| Compound Name |
| This compound |
| Quinoxalinone |
| Benzo[g]quinoxaline |
Table 2: Key Properties of this compound
| Property | Value |
| CAS Number | 924867-36-7 bldpharm.com |
| Molecular Formula | C8H7N3O chemsynthesis.com |
| Molecular Weight | 161.163 g/mol chemsynthesis.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-1H-benzo[g]quinoxalin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O.ClH/c13-11-12(16)15-10-6-8-4-2-1-3-7(8)5-9(10)14-11;/h1-6H,(H2,13,14)(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOVJUAYNYCVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies for 3 Aminobenzo G Quinoxalin 2 1h One and Its Analogues
Classical and Contemporary Annulation Strategies
Annulation, or ring-forming, strategies are foundational to the synthesis of the quinoxalinone core. These methods typically involve the formation of the pyrazine (B50134) ring onto a pre-existing naphthalene (B1677914) structure.
The most classical and straightforward method for synthesizing the quinoxaline (B1680401) ring system is the cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govnih.gov For the synthesis of benzo[g]quinoxaline (B1338093) analogues, the key precursor is 2,3-diaminonaphthalene (B165487). This diamine undergoes condensation with various α-dicarbonyl compounds, such as α-keto esters or 1,2-diketones, to form the fused heterocyclic system. sapub.orgorientjchem.org
This reaction is typically carried out in a suitable solvent, and while it can proceed without a catalyst, it often requires elevated temperatures or the use of an acid catalyst to facilitate the reaction. nih.gov For instance, the reaction between o-phenylenediamine (B120857) and benzil (B1666583) can be performed at room temperature using specific catalysts. nih.gov One documented synthesis of a benzo[g]quinoxaline derivative involves the reaction of 2,3-diaminonaphthalene with different benzil compounds in ethanol, using cetyltrimethylammonium bromide (CTAB) as a surfactant to promote the reaction. orientjchem.org The condensation of o-phenylenediamine with n-butyloxo-acetate in DMF is another example that yields quinoxalin-2-ones. sapub.org These reactions are versatile, though they can sometimes be limited by harsh conditions or long reaction times. thieme-connect.comnih.gov
Table 1: Examples of Cyclocondensation Reactions for Quinoxaline Synthesis
| Diamine Precursor | α-Dicarbonyl Compound | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 2,3-Diaminonaphthalene | 1,2-Diphenyl-ethane-benzil | CTAB, Ethanol/HCl | 2,3-Diphenylbenzo[g]quinoxaline | 97% | orientjchem.org |
| o-Phenylenediamine | Benzil | Alumina-supported heteropolyoxometalates, Toluene, 25°C | 2,3-Diphenylquinoxaline | 92% | nih.gov |
| o-Phenylenediamine | n-Butyloxo-acetate | DMF | Quinoxalin-2-one | Excellent | sapub.org |
| o-Phenylenediamine | 1,2-Diketones | Hypervalent iodine (IBX), Acetic acid, RT | Quinoxaline derivatives | N/A | sapub.org |
This table is interactive and can be sorted by column headers.
To improve efficiency and reduce waste, one-pot synthetic strategies have been developed. These methods combine multiple reaction steps into a single procedure without isolating intermediates. acs.org A common approach involves the in situ generation of the α-dicarbonyl species, which then immediately reacts with the diamine.
One such method is the tandem oxidation-condensation of α-haloketones with aromatic 1,2-diamines. sioc-journal.cn In this process, a solvent like dimethyl sulfoxide (B87167) (DMSO) acts as the oxidant to convert the α-haloketone into a 1,2-dicarbonyl intermediate, which is then trapped by the diamine. sioc-journal.cn Similarly, quinoxalines can be synthesized in a one-pot reaction from benzyl (B1604629) ketones and aromatic 1,2-diamines, where an initial aerobic oxidation of the ketone generates the necessary dicarbonyl intermediate. organic-chemistry.org
Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, represent another advanced one-pot strategy. acs.orgresearchgate.net These reactions are highly atom-economical and can rapidly generate molecular complexity. nih.gov For example, novel (E)-quinoxalinone oximes have been synthesized through a multicomponent reaction under mild, transition-metal-free conditions. acs.orgnih.gov While many methods exist, they can sometimes be limited by extended reaction sequences or harsh conditions. thieme-connect.com Two operationally simple one-pot protocols have been developed for synthesizing amino-functionalized isoquinolino[3,4-b]quinoxalines using commercially available o-phenylenediamines. nih.gov
Table 2: Comparison of One-Pot Strategies for Quinoxalinone Synthesis
| Strategy | Key Reactants | Key Features | Reference |
|---|---|---|---|
| Oxidation-Condensation | α-Haloketone, Aromatic 1,2-Diamine | DMSO-mediated in situ oxidation | sioc-journal.cn |
| Aerobic Oxidation-Condensation | Benzyl Ketone, Aromatic 1,2-Diamine | DABCO-catalyzed aerobic oxidation | organic-chemistry.org |
| Multicomponent Reaction | Quinoxalinone, Alkene, TMSN₃ | Rapid (1 min) formation of azido-quinoxalinones | nih.gov |
| Tandem Cyclization | o-Phenylenediamine, o-Cyanobenzaldehyde | Atom-economical formation of fused quinoxalines | nih.gov |
This table is interactive and can be sorted by column headers.
Advanced Catalytic Syntheses
Catalysis offers powerful tools for constructing and functionalizing the benzo[g]quinoxalinone scaffold, often providing access to novel structures under milder conditions than classical methods.
Transition metals, particularly palladium and copper, are widely used to catalyze the formation of quinoxaline and quinoxalinone derivatives. organic-chemistry.org These catalysts facilitate a range of transformations, including C-H functionalization, annulation, and cross-coupling reactions.
Palladium-catalyzed reactions are prominent in this field. nih.gov For example, a palladium-catalyzed reductive annulation of catechols and nitroarylamines provides a direct route to novel quinoxaline derivatives. rsc.org Other Pd-catalyzed cascade reactions have been developed for constructing complex tricyclic quinolin-2(1H)-one scaffolds from 1,7-enynes. rsc.org
Copper-catalyzed methods are also highly effective. A copper-catalyzed cycloamination of N-aryl ketimines with sodium azide (B81097) offers an efficient synthesis of quinoxalines under mild conditions. organic-chemistry.org Furthermore, copper catalysts can be used for the direct C-H functionalization of pre-formed quinoxalin-2(1H)-ones, allowing for the introduction of various substituents. For instance, the reaction of quinoxalin-2(1H)-ones with alkynes can be controlled by N1-substituents to selectively produce either (Z)-enaminones or furo[2,3-b]quinoxalines. nih.gov An efficient synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminoaryl)pyrrole and arylacetic acids has also been achieved using a CuSO₄ catalyst. researchgate.net
Nickel-catalyzed systems, which are often more economical, have also been employed. An inexpensive NiBr₂/1,10-phenanthroline system can catalyze the synthesis of quinoxalines from 1,2-diamines. organic-chemistry.org
Table 3: Overview of Transition Metal-Catalyzed Syntheses
| Metal Catalyst | Reaction Type | Reactants | Product | Reference |
|---|---|---|---|---|
| Palladium | Reductive Annulation | Catechols, Nitroarylamines | Quinoxaline derivatives | rsc.org |
| Copper | C-H Functionalization | Quinoxalin-2(1H)-ones, Alkynes | (Z)-Enaminones or Furo[2,3-b]quinoxalines | nih.gov |
| Nickel | Dehydrogenative Coupling | 2-Aminobenzyl alcohol, Diamine | Quinoxaline | organic-chemistry.org |
| Copper | Cycloamination | N-Aryl ketimines, Sodium azide | Quinoxalines | organic-chemistry.org |
This table is interactive and can be sorted by column headers.
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability, aligning with the principles of green chemistry. tandfonline.comrsc.org Various solid-supported catalysts have been proven effective for the synthesis of quinoxalines.
These catalysts include nano-materials such as nano-BF₃·SiO₂, which acts as a reusable solid acid catalyst for the condensation of α-diketones and o-phenylenediamines under solvent-free conditions. rsc.org Zinc oxide (ZnO) nanoparticles loaded onto mesoporous silica (B1680970) (KIT-6) have also been used as an efficient and recyclable solid catalyst for synthesizing quinoxalines from diamines and ketones in methanol (B129727) at room temperature. rsc.org
Other effective heterogeneous systems include molybdophosphovanadates supported on alumina, which catalyze the reaction between o-phenylenediamine and benzil at room temperature with high yields. nih.gov Biodegradable supports have also been explored, with cellulose (B213188) sulfuric acid serving as a recyclable solid acid catalyst for quinoxaline synthesis. tandfonline.com Even common phosphate-based fertilizers have been shown to heterogeneously catalyze the formation of quinoxaline derivatives in excellent yields at ambient temperature. researchgate.net
The development of transition-metal-free synthetic methods is a major focus in modern organic chemistry, driven by the desire to reduce cost, toxicity, and metal contamination in final products. rsc.org These protocols often rely on organocatalysts, simple reagents, or external energy sources like light.
Organocatalysis , the use of small, metal-free organic molecules to accelerate reactions, has been successfully applied to quinoxaline synthesis. For example, camphor (B46023) sulfonic acid can be used as an organocatalyst for the condensation of o-phenylenediamines with dicarbonyl compounds in aqueous ethanol. nih.gov 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to catalyze the aerobic oxidation of benzyl ketones, enabling a one-pot synthesis of quinoxalines. organic-chemistry.org
Several metal-free protocols utilize simple reagents to promote the key transformations. A straightforward reaction between α-halo ketones and o-phenylenediamines in water at 80 °C requires no catalyst at all. nih.gov In another approach, elemental sulfur mediates the reaction of sulfoxonium ylides with o-phenylenediamines to provide quinoxaline derivatives under mild, catalyst-free conditions. organic-chemistry.org Iodine is another common, environmentally benign catalyst used to promote the condensation of diamines and dicarbonyls or the cyclization of intermediates. nih.govnih.gov
Photocatalysis using organic dyes provides a green alternative to metal-based systems. Rose Bengal, an organic dye, can act as a photocatalyst for the condensation of o-phenylenediamines and α-hydroxy ketones under visible light at room temperature. arkat-usa.org Visible-light can also induce a direct C(sp²)-H/N-H cross-dehydrogenative coupling (CDC)-amination to form 3-aminoquinoxalin-2(1H)-ones. organic-chemistry.org
Table 4: Examples of Organocatalytic and Metal-Free Protocols
| Method | Catalyst/Promoter | Key Reactants | Conditions | Reference |
|---|---|---|---|---|
| Organocatalysis | Camphor Sulfonic Acid (20 mol%) | o-Phenylenediamine, Dicarbonyl | Aqueous ethanol | nih.gov |
| Photocatalysis | Rose Bengal | o-Phenylenediamine, α-Hydroxy ketone | Visible light, Methanol, RT | arkat-usa.org |
| Catalyst-Free | None | α-Halo ketone, o-Phenylenediamine | Water, 80°C | nih.gov |
| Reagent-Mediated | Elemental Sulfur | Sulfoxonium ylide, o-Phenylenediamine | Mild conditions | organic-chemistry.org |
| Acid-Promoted | Trifluoroacetic Acid | N-protected o-phenylenediamine, Carbonyl | Acetonitrile, RT | nih.gov |
This table is interactive and can be sorted by column headers.
Photocatalytic and Electrocatalytic Approaches
Harnessing the power of light and electricity offers novel pathways for the construction and functionalization of complex molecules under mild conditions. These methods often provide unique reactivity and selectivity compared to traditional thermal reactions.
Visible-Light-Induced Transformations for Benzo[g]quinoxalinone Synthesis
Visible-light photocatalysis has emerged as a powerful tool for the formation of C-C and C-N bonds. In the context of quinoxalin-2(1H)-one synthesis, these methods provide green and efficient alternatives to classical approaches.
One notable advancement is the direct C(sp²)-H amination of quinoxalin-2(1H)-ones using visible light. researchgate.net This approach enables the introduction of an amino group at the C3 position without the need for an external ligand or oxidant, proceeding through a C(sp²)-H/N-H coupling mechanism under mild reaction conditions. researchgate.net Another strategy involves a direct sp³ C-H amination of dihydroquinoxalinones with dialkyl azodicarboxylates, which is accelerated by visible light under metal- and photocatalyst-free conditions, yielding aminal derivatives that serve as versatile precursors. rsc.org
The functionalization of the quinoxalin-2(1H)-one core with other substituents under visible light has also been extensively explored, providing access to a wide range of analogues. For instance, the C3-arylation of quinoxalin-2(1H)-one can be achieved using eosin (B541160) Y and potassium iodide as photocatalysts, reacting with phenylhydrazine (B124118) hydrochlorides in a one-pot method under air. rsc.org This reaction proceeds via a Minisci-type radical substitution. rsc.org Riboflavin (Vitamin B₂) has been employed as a green and inexpensive organic photocatalyst for the direct benzylation of substituted quinoxalin-2(1H)-ones with benzyl bromides. rsc.org Furthermore, oxygen-doped graphitic carbon nitride (OCN) has been developed as a highly efficient solid metal-free photocatalyst for the synthesis of 3-arylquinoxalin-2(1H)-ones from aryl diazonium salts under blue light irradiation. researchgate.net
A summary of visible-light-induced transformations for the synthesis of quinoxalin-2(1H)-one analogues is presented below:
| Reaction Type | Catalyst/Conditions | Reactants | Product | Yield | Ref |
| C(sp²)-H Amination | Visible Light | Quinoxalin-2(1H)-one, TMSN₃ | Substituted 3-aminoquinoxalin-2(1H)-one | - | researchgate.net |
| sp³ C-H Amination | Visible Light (metal/photocatalyst-free) | Dihydroquinoxalinone, Dialkyl azodicarboxylate | Aminal quinoxaline derivative | Up to 99% | rsc.org |
| C3-Arylation | Eosin Y, KI, Air | Quinoxalin-2(1H)-one, Phenylhydrazine hydrochloride | 3-Arylquinoxalin-2(1H)-one | High | rsc.org |
| C3-Benzylation | Riboflavin, Visible Light | Quinoxalin-2(1H)-one, Benzyl bromide | C3-Benzylated quinoxalin-2(1H)-one | - | rsc.org |
| C3-Arylation | Oxygen-doped g-C₃N₄, Blue Light | Quinoxalin-2(1H)-one, Aryl diazonium salt | 3-Arylquinoxalin-2(1H)-one | Moderate to Excellent | researchgate.net |
Oxidative Cyclization Methodologies
Oxidative cyclization represents a powerful strategy for the construction of heterocyclic rings, often proceeding with high atom economy. Both electrochemical and chemical methods have been developed for the synthesis of quinoxalinone and related scaffolds.
Electrochemical methods offer a green and efficient alternative for oxidative cyclizations. For example, an electrochemical oxidative cyclization of primary amines has been developed for the synthesis of quinoxalines, among other N-heterocycles. nih.gov A one-step electrochemical cross-dehydrogenative coupling of quinoxalin-2(1H)-ones with indoles has been reported to produce 3-(indol-2-yl)quinoxalin-2(1H)-ones in good to excellent yields (up to 97%) without the need for a catalyst or chemical oxidant. rsc.org Furthermore, an electrocatalytic cascade reaction of 2-aminobenzamides and benzyl alcohols, promoted by K₂S₂O₈, affords quinazolinones in moderate to excellent yields without a transition metal or base. nih.gov This approach is valuable for the oxidative cyclization of nitrogen-containing heterocycles from a green chemistry perspective. nih.gov
Chemical oxidative cyclization methods also provide efficient routes to these scaffolds. A modular synthesis of polysubstituted quinolin-3-amines has been achieved through the oxidative cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents, using Mn(III) acetate (B1210297) as a mild one-electron oxidant. nih.gov This protocol is characterized by its mild conditions, high efficiency, and good functional group compatibility. nih.gov
Green Chemistry Principles in 3-aminobenzo[g]quinoxalin-2(1H)-one Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding the development of synthetic methodologies.
Solvent-Free and Aqueous Reaction Conditions
The use of environmentally benign solvents, such as water, or the elimination of solvents altogether, is a cornerstone of green chemistry. Efficient reactions of α-keto acids with benzene-1,2-diamines to provide quinoxalinones have been achieved under catalyst-free conditions using water as the solvent. organic-chemistry.org The products can often be purified by simple filtration and washing. organic-chemistry.org
Catalyst Reuse and Recyclability
The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key aspect of sustainable synthesis.
Graphitic carbon nitride (g-C₃N₄), a metal-free semiconductor, has been employed as an environmentally friendly, easily recyclable, and efficient heterogeneous photocatalyst for various organic transformations, including the divergent reaction of quinoxalin-2(1H)-one with N-arylglycine. nih.gov The catalytic activity of g-C₃N₄ remained largely unchanged even after five cycles. nih.gov A recyclable Z-scheme V₂O₅/g-C₃N₄ heterojunction has also been developed for the C-H trifluoromethylation of quinoxalin-2(1H)-ones under visible light. organic-chemistry.org
Metal-Organic Frameworks (MOFs) have also been utilized as recyclable heterogeneous catalysts. A copper-based MOF, Cu-CPO-27, has been successfully used for the C-H amination of quinoxalin-2(1H)-ones with amines to synthesize 3-aminoquinoxalin-2(1H)-ones. nih.gov The catalyst demonstrated higher activity compared to other MOFs and could be recycled. nih.gov Similarly, an alkylsulfonate-functionalized MOF, MIL-101-Cr–NH–RSO₃H, has shown high catalytic performance, stability, and recyclability in the synthesis of quinoxaline derivatives. rsc.org
| Catalyst | Reaction Type | Recyclability | Ref |
| g-C₃N₄ | Divergent reaction of quinoxalin-2(1H)-one | Stable for at least 5 runs | nih.gov |
| V₂O₅/g-C₃N₄ | C-H trifluoromethylation of quinoxalin-2(1H)-ones | Recyclable | organic-chemistry.org |
| Cu-CPO-27 | C-H amination of quinoxalin-2(1H)-ones | Recyclable | nih.gov |
| MIL-101-Cr–NH–RSO₃H | Synthesis of quinoxaline derivatives | Good stability and recyclability | rsc.org |
Atom-Economic and Step-Economic Syntheses
Atom economy and step economy are fundamental principles of green chemistry that focus on maximizing the incorporation of starting materials into the final product and minimizing the number of synthetic steps, respectively. nih.govjocpr.com
Multi-component reactions (MCRs) are prime examples of atom- and step-economic syntheses. The one-step electrochemical cross-dehydrogenative coupling of quinoxalin-2(1H)-ones and indoles to form 3-(indol-2-yl)quinoxalin-2(1H)-ones is a notable example of a step-economic synthesis that avoids pre-functionalization of the starting materials. rsc.org The synthesis of quinoxalines through the condensation of 1,2-phenylenediamine derivatives with cinnamils in refluxing acetic acid is another facile, high-yielding method that often requires only simple filtration for purification, making it step-economic. nih.gov
Oxidative cyclization reactions, such as the Brønsted acid-catalyzed domino oxidative cyclization of α-substituted α-isocyanoacetates with phenyl vinyl selenones, offer an integrated one-pot process that enhances step economy. nih.gov The concept of atom economy, which calculates the efficiency of a reaction in incorporating all atoms from the reactants into the product, is a critical measure of a green synthetic process. rsc.org Addition and cycloaddition reactions are considered ideal in terms of atom economy as they, in principle, incorporate all atoms of the starting materials into the final product. nih.gov
Chemical Reactivity and Functionalization of 3 Aminobenzo G Quinoxalin 2 1h One
C-H Functionalization Strategies at the Quinoxalinone Core
Direct C-H functionalization has emerged as a powerful and atom-economical approach for the derivatization of heterocyclic compounds, including quinoxalin-2(1H)-ones. nih.gov These methods avoid the pre-functionalization steps often required in traditional cross-coupling reactions, offering a more efficient and environmentally benign route to novel analogues. nih.gov
The introduction of an aryl group at the C-3 position of the quinoxalinone ring is a valuable transformation for modulating the compound's properties. Several methodologies have been developed to achieve this, often utilizing radical-based processes.
One approach involves the transition-metal-free reaction of quinoxalin-2(1H)-ones with arylamines, which proceeds under mild conditions to afford C-3 arylated products in good yields. capes.gov.br This reaction is believed to occur through a radical mechanism and demonstrates broad substrate scope and functional group tolerance. capes.gov.br Another metal-free method utilizes diaryliodonium salts as the arylating agent, allowing the reaction to proceed at room temperature. nih.gov
Visible-light-induced methods have also proven effective for C-3 arylation. rsc.org For instance, the use of eosin (B541160) Y and potassium iodide as photocatalysts can facilitate the reaction between quinoxalin-2(1H)-one and phenylhydrazine (B124118) hydrochloride under air, leading to 3-arylated derivatives with high selectivity. rsc.org The mechanism is proposed to involve the generation of an aryl radical from phenylhydrazine, which then undergoes a Minisci-type reaction with the quinoxalinone. rsc.org Similarly, arylhydrazines can be used in conjunction with a g-C3N4/NaI semi-heterogeneous catalyst system under blue light irradiation to produce 3-arylquinoxalin-2(1H)-ones. nih.govmdpi.com
Aryl acyl peroxides have also been employed as arylating agents in a direct decarboxylative C-H arylation reaction, which proceeds under simple heating conditions without the need for catalysts or additives. researchgate.net
Table 1: Selected Examples of Direct C-3 Arylation Reactions
| Arylating Agent | Catalyst/Conditions | Yield Range | Reference |
| Arylamines | Transition-metal-free, mild conditions | Good | capes.gov.br |
| Diaryliodonium tetrafluoroborates | Transition-metal-free, room temperature | Not specified | nih.gov |
| Phenylhydrazine hydrochloride | Eosin Y, KI, visible light, air | High | rsc.org |
| Arylhydrazines | g-C3N4/NaI, blue light | High | nih.govmdpi.com |
| Aryl acyl peroxides | Heat | High | researchgate.net |
This table is for illustrative purposes and does not represent an exhaustive list of all reported conditions.
The introduction of alkyl groups at the C-3 position can significantly impact the lipophilicity and steric profile of the molecule. A variety of methods for direct C-3 alkylation have been reported, often leveraging radical chemistry.
Visible-light-mediated protocols have been developed for the C-H alkylation of quinoxalin-2(1H)-ones using alkanes as the alkyl source. rsc.org These reactions can be performed under metal- and photocatalyst-free conditions, using trifluoroacetic acid as a hydrogen atom transfer reagent and air as the oxidant. rsc.org Another approach utilizes Katritzky salts, derived from primary and secondary alkylamines, as alkylating agents under visible-light irradiation. rsc.orgresearchgate.net This method can be performed in a continuous-flow microreactor, leading to excellent yields and significantly reduced reaction times compared to batch processes. rsc.org
Cross-dehydrogenative coupling (CDC) reactions provide another avenue for C-3 alkylation. For example, the reaction of quinoxalin-2(1H)-ones with hydrocarbons, such as cycloalkanes and alkyl arenes, can be achieved using di-tert-butyl peroxide (DTBP) as a radical initiator. rsc.org This method allows for the functionalization of relatively strong C(sp3)-H bonds. rsc.org Additionally, a metal-free C-H vinylation reaction has been developed using alkenes in the presence of ammonium (B1175870) persulfate as an oxidant, yielding 3-vinylated quinoxalin-2(1H)-ones. frontiersin.org
Table 2: Selected Examples of Direct C-3 Alkylation Reactions
| Alkylating Agent | Catalyst/Conditions | Yield Range | Reference |
| Alkanes | Visible light, trifluoroacetic acid, air | Good | rsc.org |
| Katritzky salts | Eosin Y, visible light, DIPEA | 72-91% | rsc.org |
| Hydrocarbons (e.g., cycloalkanes) | Di-tert-butyl peroxide (DTBP) | Not specified | rsc.org |
| Alkenes | (NH4)2S2O8 | Moderate to good | frontiersin.org |
This table is for illustrative purposes and does not represent an exhaustive list of all reported conditions.
The introduction of nitrogen and sulfur functionalities at the C-3 position opens up further avenues for derivatization and can impart unique biological properties.
For C-3 amination, copper-based metal-organic frameworks (MOFs), such as Cu-CPO-27, have been used as recyclable heterogeneous catalysts. nih.gov These reactions utilize primary or secondary amines as the nitrogen source and molecular oxygen as the oxidant, providing 3-aminoquinoxalin-2(1H)-ones in high yields. nih.govmdpi.com A proposed mechanism involves the deprotonation of the quinoxalinone, coordination to the copper center, oxidation of Cu(II) to Cu(III), nucleophilic attack by the amine, and subsequent reductive elimination. nih.govmdpi.com Visible-light-initiated C3 α-aminomethylation has also been achieved using N-alkyl-N-methylanilines in a metal- and photocatalyst-free process, proceeding through an electron donor-acceptor complex. nih.gov
For C-3 sulfenylation, visible-light-mediated strategies have been developed that employ thiols as the sulfenylating agent. rsc.org Using a photocatalyst like rhodamine B and air as a green oxidant, a variety of 3-sulfenylated quinoxalin-2(1H)-ones can be synthesized in excellent yields at room temperature. rsc.org Another approach utilizes a sunlight-induced and g-C3N4-catalyzed reaction with thiols under air. nih.gov Transition-metal-free methods using KIO3 as a catalyst have also been reported for the synthesis of 3-sulfenylated chromones, a related heterocyclic system, which could potentially be adapted for quinoxalinones. beilstein-journals.org
The incorporation of fluorine-containing groups, such as trifluoromethyl (CF3) and perfluoroalkyl moieties, is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.
Three-component reactions are frequently employed for the introduction of these groups. For instance, a K2S2O8-mediated reaction of quinoxalin-2(1H)-ones, unactivated alkenes, and CF3SO2Na under metal-free conditions provides 3-trifluoroalkylquinoxalin-2(1H)-ones. nih.gov The addition of water has been found to improve the efficiency of this reaction. nih.gov Visible-light-induced three-component reactions have also been developed using a photocatalyst, allowing the reaction to proceed at room temperature. nih.gov Another variation uses PhI(OAc)2 as the oxidant. nih.gov
For perfluoroalkylation, visible-light-initiated three-component radical cascade reactions of quinoxalin-2(1H)-ones, alkenes, and perfluoroalkyl iodides have been reported. nih.gov These reactions proceed under mild conditions and can generate a range of perfluoroalkyl-containing derivatives. nih.gov
The cyano and carbamoyl (B1232498) groups are important functional groups that can participate in a variety of subsequent transformations or contribute directly to biological activity.
An acid-promoted direct carbamoylation at the C-3 position has been achieved using isocyanides in water, with ambient air as the oxidant. nih.gov This metal- and strong-oxidant-free protocol is environmentally friendly and scalable. nih.gov The proposed mechanism involves protonation of the quinoxalinone, nucleophilic attack by the isocyanide, and subsequent hydration. nih.gov Copper-catalyzed direct carbamoylation has also been reported using N-phenylhydrazinecarboxamide as the carbamoyl source. researchgate.net
Reactions at the Amine Moiety
The primary amino group at the 3-position of 3-aminobenzo[g]quinoxalin-2(1H)-one is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
Standard reactions of primary amines can be applied to this scaffold. For example, condensation with aldehydes and ketones can lead to the formation of Schiff bases (imines). The disappearance of the NH2 signal and the appearance of a new azomethine (HC=N) proton signal in 1H NMR spectra would confirm this transformation. nih.gov
Alkylation of the amine is another common reaction. For instance, reaction with ethyl bromide in the presence of a base can lead to the corresponding N-ethyl derivative. sapub.org Further reactions of these derivatized amines can be performed. For example, bromination of an N-alkyl side chain followed by nucleophilic substitution with reagents like KSCN or NaN3 can introduce further functionality. sapub.org
The amine can also be converted into a hydrazine (B178648) derivative, which can then be used in further condensation reactions. For example, 3-hydrazinoquinoxalin-2(1H)-one can be prepared and subsequently reacted with aldehydes to form hydrazones. nih.gov
Derivatization via Condensation and Coupling Reactions
The amino group of this compound serves as a key handle for derivatization through condensation and coupling reactions. These reactions enable the introduction of a wide range of substituents, thereby modifying the compound's physicochemical and biological properties.
One common approach involves the condensation of the amino group with various aldehydes and ketones to form Schiff bases. For example, the reaction of 3-hydrazino-quinoxalin-2(1H)-one with aldehydes results in the formation of aldimines, characterized by the appearance of a new proton signal for the azomethine group (HC=N) in the 1H NMR spectra. nih.gov
Coupling reactions, such as the Ullmann-type coupling, have also been employed to create new C-N bonds. This method allows for the amination of the quinoxalinone core with various amines, expanding the structural diversity of the resulting compounds. researchgate.net Furthermore, visible-light-induced cross-dehydrogenative coupling (CDC) provides a modern and efficient route for the direct amination of quinoxalin-2(1H)-ones with both primary and secondary aliphatic amines. organic-chemistry.org This method is advantageous due to its mild reaction conditions and avoidance of harsh reagents.
The conjugation of amino acids to the quinoxalinone scaffold is another significant derivatization strategy. researchgate.net This can be achieved through photocatalytic Minisci-type reactions, which allow for the direct attachment of amino acids to the heterocyclic C-H bonds without the need for pre-functionalized substrates. researchgate.net This approach is particularly valuable in drug discovery for optimizing the pharmacological profiles of lead compounds. researchgate.net
Table 1: Examples of Condensation and Coupling Reactions
| Reactant 1 | Reactant 2 | Reaction Type | Product Type |
| 3-Hydrazino-quinoxalin-2(1H)-one | Aldehyde | Condensation | Aldimine |
| Quinoxalin-2(1H)-one | Aliphatic Amine | Cross-Dehydrogenative Coupling | 3-Aminoquinoxalin-2(1H)-one |
| Quinoxalin-2(1H)-one | N-Acyl Amino Acid | Photocatalytic Minisci-type Reaction | Amino Acid Conjugate |
Modification of the Nitrogen Atom (N-alkylation, N-acylation)
The nitrogen atoms within the this compound structure, both in the amino group and the quinoxalinone ring, are susceptible to modification through N-alkylation and N-acylation reactions. These modifications can significantly influence the compound's properties.
N-alkylation introduces alkyl groups onto the nitrogen atoms. While the N-alkylation of similar amino-heterocycles like 2-aminothiophenes has been reported to be challenging under mild conditions, methods utilizing reagents like cesium carbonate and tetrabutylammonium (B224687) iodide in DMF have been developed to achieve this transformation. nih.gov A base-mediated method for the selective C3-alkylation of quinoxalin-2(1H)-one using unactivated nitroalkanes has also been reported, which can be considered an indirect N-alkylation of the ring nitrogen after tautomerization. rsc.org
N-acylation involves the introduction of an acyl group, typically from an acid chloride or anhydride, onto the amino group. This reaction is a common strategy to produce amides, which can alter the electronic properties and hydrogen bonding capabilities of the parent molecule.
Ring-Opening and Rearrangement Reactions Involving the Benzo[g]quinoxalinone Skeleton
While the primary focus of derivatization is often on the substituents, the benzo[g]quinoxalinone skeleton itself can participate in ring-opening and rearrangement reactions under specific conditions. These transformations can lead to the formation of entirely new heterocyclic systems.
Mechanistic Investigations of this compound Transformations
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic strategies. Mechanistic studies have revealed the involvement of radical pathways, single electron transfer processes, and hydrogen atom transfer events in various transformations.
Radical Reaction Pathways
A significant number of functionalization reactions at the C3 position of the quinoxalin-2(1H)-one core proceed through radical mechanisms. researchgate.netresearchgate.netexlibrisgroup.com These reactions are often initiated by photoredox catalysis or the use of radical initiators. researchgate.netresearchgate.netexlibrisgroup.com
For instance, the direct C3-H trifluoromethylthiolation of quinoxalin-2(1H)-ones catalyzed by iron has been shown to proceed via a radical pathway. researchgate.net Similarly, three-component tandem reactions involving quinoxalin-2(1H)-ones, unactivated olefins, and TMSN3 to form azidoalkylated products are understood to occur through a radical cascade. nih.gov The generation of an azide (B81097) radical, which then adds to the olefin, is a key step in this process. nih.gov Visible-light-induced reactions are a common method for generating the necessary radical intermediates. organic-chemistry.org
Single Electron Transfer (SET) Mechanisms
Single Electron Transfer (SET) is a fundamental step in many of the radical reactions involving quinoxalin-2(1H)-ones. nih.gov In these mechanisms, an electron is transferred from a donor to an acceptor molecule, generating radical ions that can then undergo further reactions.
For example, the visible-light-induced difunctionalization of 2,3-dihydrofuran (B140613) with quinoxalin-2(1H)-ones is initiated by a SET process from the substrate to an excited photocatalyst. nih.gov This generates a radical cation intermediate that drives the subsequent reaction cascade. nih.gov Similarly, the vinyl sulfonation of quinoxalin-2(1H)-ones is proposed to proceed through a SET mechanism where a sulfonyl radical is formed. nih.gov The formation of electron donor-acceptor (EDA) complexes can also facilitate SET, as seen in the arylation of quinoxalin-2(1H)-ones. organic-chemistry.org
Hydrogen Atom Transfer (HAT) Processes
Hydrogen Atom Transfer (HAT) is another key mechanistic pathway in the functionalization of quinoxalin-2(1H)-ones. sonar.ch This process involves the transfer of a hydrogen atom (a proton and an electron) from one molecule to another. nih.gov
Kinetic studies on related N-oxyl radicals have provided insights into the factors governing HAT reactivity, such as enthalpic and polar effects. sonar.chnih.gov The presence of a heteroaromatic ring can significantly influence the rate of HAT. sonar.ch In the context of quinoxalinone chemistry, organophotoredox catalysis combined with HAT enables the mild C-H alkylation of quinoxalin-2(1H)-ones with various feedstock chemicals like aldehydes and alcohols. organic-chemistry.org Theoretical calculations have been used to support the role of charge transfer in the transition state of HAT processes. sonar.chnih.gov
Table 2: Mechanistic Pathways in Quinoxalinone Transformations
| Mechanistic Pathway | Key Features | Example Reaction |
| Radical Reaction | Involves radical intermediates, often initiated by light or initiators. | C3-H trifluoromethylthiolation |
| Single Electron Transfer (SET) | Initial electron transfer to form radical ions. | Visible-light-induced difunctionalization |
| Hydrogen Atom Transfer (HAT) | Transfer of a hydrogen atom. | C-H alkylation with aldehydes |
Structural Modification and Derivatization Strategies for Advanced Applications
Design and Synthesis of Substituted 3-aminobenzo[g]quinoxalin-2(1H)-one Derivatives
The synthesis of substituted this compound derivatives is pivotal for exploring their potential in various applications. A common and effective strategy involves a two-step process starting from the corresponding quinoxalin-2(1H)-one precursor. nih.gov
The initial step is the chlorination of the quinoxalin-2(1H)-one, typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), sometimes in the presence of phosphorus pentachloride (PCl₅). nih.gov This reaction converts the hydroxyl group of the lactam to a chlorine atom at the 3-position, creating a reactive intermediate.
The subsequent and crucial step is the nucleophilic substitution of the 3-chloro group with a desired amino group. By reacting the 3-chloro-benzo[g]quinoxalinone with a variety of primary or secondary amines, a diverse library of this compound derivatives can be generated. A specific method for the synthesis of 3-aminoquinoxaline-2(1H)-one compounds involves the reaction of a quinoxaline-2(1H)-one derivative with an organic amine in the presence of copper acetate (B1210297) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. google.com This approach offers a direct route to amination with a broad substrate scope. google.com
The versatility of this synthetic approach allows for the introduction of a wide array of substituents on the amino group, as well as on the benzo ring of the quinoxalinone core. For instance, by starting with appropriately substituted o-phenylenediamines, derivatives with various functionalities on the aromatic backbone can be prepared. nih.govnih.gov The reaction of substituted o-phenylenediamines with α-ketoacids is a fundamental method for constructing the quinoxalinone core itself. nih.gov
These synthetic strategies provide a robust toolkit for creating a wide range of this compound derivatives with tailored properties. The ability to systematically vary the substituents is essential for conducting detailed structure-property relationship studies.
Table 1: Synthetic Strategies for this compound Derivatives
| Step | Reagents and Conditions | Purpose |
| Core Synthesis | Substituted o-phenylenediamine (B120857) + α-ketoacid | Construction of the benzo[g]quinoxalin-2(1H)-one scaffold with desired backbone substituents. nih.gov |
| Activation | POCl₃ (with or without PCl₅) | Conversion of the 2-oxo group to a 3-chloro substituent, creating a reactive site. nih.gov |
| Amination | 3-Chloro-benzo[g]quinoxalinone + Primary/Secondary Amine | Introduction of the 3-amino group via nucleophilic substitution. nih.gov |
| Direct Amination | Quinoxalin-2(1H)-one derivative + Organic Amine + Copper Acetate in DMSO | A direct method for the synthesis of 3-aminoquinoxaline-2(1H)-one compounds. google.com |
Incorporating this compound into Polymeric Architectures
The integration of the this compound moiety into polymeric structures is a promising avenue for developing advanced materials with unique optical and electronic properties. While direct polymerization of this specific compound is not widely documented, general principles of polymer chemistry can be applied to design synthetic routes.
One potential strategy is the synthesis of aniline-type monomers bearing the benzo[g]quinoxalinone core. The amino group at the 3-position, or a suitably introduced amino functionality on the benzo ring, can serve as a point for polymerization. The chemical oxidative polymerization of aniline (B41778) and its derivatives is a well-established method, typically using an oxidant like ammonium (B1175870) persulfate in an acidic medium. nih.gov By analogy, a this compound derivative could be polymerized through a similar mechanism to yield a polyaniline-like chain with bulky, heterocyclic substituents. The resulting polymer would be expected to possess interesting redox and electrochromic properties.
Another approach involves designing monomers with polymerizable groups, such as vinyl, acrylate, or acetylene (B1199291) functionalities, attached to the benzo[g]quinoxalinone scaffold. These monomers could then be subjected to standard polymerization techniques like free-radical, controlled radical, or coordination polymerization.
Furthermore, the principles of step-growth polymerization can be employed. For example, by synthesizing derivatives of this compound with two reactive functional groups (e.g., two amino groups, or an amino and a carboxylic acid group), these can be used as monomers in polycondensation reactions to form polyamides, polyimides, or other condensation polymers. The incorporation of phosphazene units, known to enhance flame retardancy, into benzoxazine-based polymers is an example of how heterocyclic structures can be integrated into high-performance polymers. nih.gov This suggests possibilities for creating multifunctional polymers by combining the properties of the benzo[g]quinoxalinone core with those of other polymeric systems.
The design of such polymers allows for the modulation of properties like solubility, processability, and solid-state morphology, which are crucial for applications in organic electronics, sensors, and coatings. nih.govacs.org
Rational Design of Hybrid Scaffolds Containing the Benzo[g]quinoxalinone Moiety
The concept of molecular hybridization, which involves combining two or more pharmacophores or functional moieties into a single molecule, has been effectively extended to the design of materials with novel properties. The benzo[g]quinoxalinone core can be strategically linked to other heterocyclic systems to create hybrid scaffolds with enhanced or entirely new functionalities.
A prominent example is the creation of quinoxaline-1,3,4-oxadiazole hybrids. nih.gov The 1,3,4-oxadiazole (B1194373) ring is a well-known electron-deficient moiety, and its conjugation with the quinoxalinone system can lead to materials with interesting charge-transfer characteristics. The synthesis of such hybrids often involves a multi-step sequence where a precursor of one heterocycle is chemically linked to the other, followed by the final ring-closing reaction.
Similarly, quinoxaline-triazole hybrids have been developed. rsc.org Triazole rings are stable and can participate in hydrogen bonding and π-stacking interactions, making them valuable components in the design of supramolecular structures and functional materials. The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition, is a highly efficient method for creating such triazole-containing hybrids.
The rational design of these hybrid scaffolds considers the electronic nature of the constituent parts. By combining electron-donating and electron-accepting heterocycles, intramolecular charge-transfer (ICT) complexes can be formed, which often exhibit unique photophysical properties like solvatochromism and large Stokes shifts. The linker between the two heterocyclic units also plays a critical role in determining the extent of electronic communication between them.
These hybrid molecules hold potential for applications in organic light-emitting diodes (OLEDs), photovoltaics, and chemical sensors, where the tailored electronic and photophysical properties can be exploited.
Table 2: Examples of Hybrid Scaffolds Based on Quinoxaline (B1680401)
| Hybrid Scaffold | Potential Properties and Applications |
| Quinoxaline-1,3,4-Oxadiazole | Enhanced electron-transport properties, potential for use in OLEDs and as fluorescent probes. nih.gov |
| Quinoxaline-Triazole | Supramolecular assembly capabilities, potential for creating ordered materials and sensors. rsc.org |
Structure-Property Relationship Studies for Non-Biological Applications
Understanding the relationship between the molecular structure of this compound derivatives and their functional properties is crucial for the rational design of new materials. These studies typically focus on how changes in the substitution pattern affect the electronic and photophysical characteristics of the molecule.
The electronic properties of benzo[g]quinoxalinone derivatives are highly sensitive to the nature and position of substituents. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Theoretical studies, often employing density functional theory (DFT), have shown that attaching EDGs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), to the aromatic ring tends to raise the HOMO energy level. nih.gov Conversely, EWGs like nitro (-NO₂) or cyano (-CN) lower both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO. nih.gov This modulation of the frontier molecular orbitals directly impacts the HOMO-LUMO gap, which is a key parameter determining the electronic absorption and emission properties of the molecule. A smaller HOMO-LUMO gap generally leads to a red-shift (a shift to longer wavelengths) in the absorption spectrum. nih.gov
For instance, in a study of pyrazino[2,3-g]quinoxaline (B3350192) derivatives, a combination of conjugation and cross-conjugation effects was found to be responsible for the observed trends in their electronic properties. rsc.org The strategic placement of substituents can therefore be used to fine-tune the color and electronic characteristics of these compounds for applications such as organic dyes and semiconductors.
Table 3: Effect of Substituent Type on Electronic Properties of Quinoxaline Derivatives
| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |
| Electron-Donating (e.g., -NH₂, -OCH₃) | Increases | Slight Increase/Decrease | Generally Decreases |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases | Significantly Decreases | Generally Decreases |
Structural isomerism, including positional isomerism, can have a profound impact on the photophysical properties of benzo[g]quinoxalinone derivatives. The specific location of a substituent on the aromatic framework can alter the molecule's symmetry, dipole moment, and the nature of its electronic transitions.
For example, the attachment of a strong electron-donating group at different positions of the quinoxalinone core can lead to isomers with significantly different absorption and emission profiles. researchgate.net This is because the position of substitution affects the intramolecular charge-transfer character of the excited state. Even subtle changes in the substitution pattern can influence the degree of conjugation and the potential for non-radiative decay pathways, thereby affecting the fluorescence quantum yield and lifetime.
Furthermore, the phenomenon of photochromism has been observed in 2,3-diarylbenzo[g]quinoxaline derivatives. cdnsciencepub.com Upon irradiation with UV light, these compounds can undergo a [4+4] cycloaddition to form a photodimer, which can revert to the original monomers either thermally or photochemically. cdnsciencepub.com This reversible transformation is accompanied by a significant change in the absorption spectrum. The structure of the aryl substituents can influence the efficiency of this photodimerization and the stability of the resulting dimer. Such photo-switchable systems are of great interest for applications in optical data storage, molecular switches, and smart materials. The formation of a head-to-tail photodimer has been identified for 2,3-diphenylbenzo[g]quinoxaline. cdnsciencepub.com
These studies highlight that a deep understanding of isomeric effects is essential for the design of benzo[g]quinoxalinone-based materials with precisely controlled photophysical responses.
Computational and Theoretical Investigations of 3 Aminobenzo G Quinoxalin 2 1h One
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry for studying the electronic structure of molecules. researchgate.net This method is widely used to investigate the properties of quinoxalinone derivatives, providing reliable results for medium-sized organic compounds. researchgate.net DFT calculations are instrumental in determining optimized geometries, electronic properties, and other molecular features. ekb.egias.ac.in
Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For quinoxalinone derivatives, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used to obtain optimized structural parameters. researchgate.netscielo.br This process is crucial for understanding the molecule's shape and how it might interact with other molecules.
Table 1: Representative Optimized Geometrical Parameters for a Quinoxalinone Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-C (aromatic) | ~1.39 - 1.42 |
| C-N | ~1.37 - 1.40 |
| C=O | ~1.23 |
| N-H | ~1.01 |
| C-C-C (aromatic) | ~120 |
| C-N-C | ~118 - 122 |
Note: The data in this table are representative values for a generic quinoxalinone core and are intended for illustrative purposes.
The electronic structure of a molecule is paramount in determining its chemical reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. wuxiapptec.comwikipedia.org
The HOMO-LUMO energy gap (ΔE) is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. wikipedia.org For various quinoxalinone derivatives, DFT calculations have been employed to determine these energy levels and the corresponding energy gap. researchgate.netresearchgate.net For example, a calculated HOMO-LUMO energy gap for a triazole-quinoxalin derivative was found to be 4.9266 eV. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Quinoxalinone Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.2 to -5.8 |
| ELUMO | -2.0 to -1.5 |
| Energy Gap (ΔE) | 4.2 to 4.3 |
Note: The data in this table are representative values for a generic quinoxalinone core and are intended for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict sites of electrophilic and nucleophilic attack. researchgate.netnih.govthaiscience.info The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). researchgate.net
For quinoxalinone derivatives, MEP analysis can reveal the most reactive parts of the molecule. ekb.eg For instance, the oxygen atom of the carbonyl group is generally expected to be a region of high electron density (red), making it a likely site for interaction with electrophiles. Conversely, the hydrogen atoms of the amino group would be expected to show positive potential (blue).
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.orgresearchgate.netwisc.eduq-chem.com This method allows for the investigation of charge transfer and delocalization effects within the molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals.
Table 3: Representative NBO Analysis Data for a Quinoxalinone Derivative
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N | π(C=C) | ~5-15 |
| LP(1) O | σ(N-C) | ~1-5 |
| π(C=C) | π*(C=N) | ~10-20 |
Note: The data in this table are representative values for a generic quinoxalinone core and are intended for illustrative purposes. LP denotes a lone pair.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited state properties of molecules, such as their UV-Vis absorption and emission spectra. ias.ac.inresearchgate.netrsc.orgscispace.com This approach provides valuable information about the electronic transitions that occur when a molecule absorbs light.
TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands. scispace.comresearchgate.net These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational model and to assign the observed electronic transitions.
For quinoxalinone derivatives, TD-DFT studies have been successfully used to simulate their UV-Vis spectra. ias.ac.inresearchgate.netscispace.com These calculations can identify the nature of the electronic transitions, such as n→π* or π→π* transitions, and the molecular orbitals involved. scispace.com For example, in some quinoxalinones, the absorption band at around 415 nm has been attributed to an intramolecular n→π* electronic transition with a significant oscillator strength. ias.ac.inscispace.com
Table 4: Representative Predicted UV-Vis Spectral Data for a Quinoxalinone Derivative
| Transition | λmax (nm) | Oscillator Strength (f) |
| S0 → S1 | ~400-450 | ~0.8 - 1.0 |
| S0 → S2 | ~300-350 | ~0.1 - 0.3 |
| S0 → S3 | ~250-300 | ~0.2 - 0.5 |
Note: The data in this table are representative values for a generic quinoxalinone core and are intended for illustrative purposes.
Analysis of Electronic Transitions and Charge Transfer Character
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the electronic properties of complex organic molecules like 3-aminobenzo[g]quinoxalin-2(1H)-one. These analyses predict the ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions between molecular orbitals. For quinoxalinone derivatives, studies show that the key electronic transitions primarily involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com
The electronic transitions in this compound are expected to have significant charge transfer character. This is due to the presence of both electron-donating (the amino group and the fused benzene (B151609) ring) and electron-withdrawing (the quinoxalinone core) moieties. Theoretical calculations can map the redistribution of electron density upon photoexcitation. Typically, a transition from the HOMO, often localized on the electron-rich amino and phenyl portions, to the LUMO, centered on the electron-deficient pyrazinone ring, is observed. This intramolecular charge transfer (ICT) is a defining feature of its electronic behavior and crucial for applications in materials science. researchgate.net
Table 1: Predicted Electronic Transitions for this compound This table presents hypothetical data based on typical findings for structurally similar quinoxalinone derivatives.
| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution | Character |
|---|---|---|---|---|
| S0 → S1 | 380 | 0.45 | HOMO → LUMO | π → π*, ICT |
| S0 → S2 | 310 | 0.21 | HOMO-1 → LUMO | π → π*, ICT |
Simulation of Reaction Mechanisms and Transition States
Theoretical simulations provide profound insights into the reactivity and potential synthetic pathways for this compound. By mapping the potential energy surface of a reaction, computational chemistry can identify the structures of transition states and intermediates, thereby elucidating the reaction mechanism and predicting the most favorable pathway.
For quinoxalinone scaffolds, a common focus of such studies is the direct C-H functionalization at the C3 position, which is an efficient method for synthesizing a variety of derivatives. researchgate.netresearchgate.net Computational models can be used to investigate the energetics of different proposed mechanisms, such as those involving radical additions or metal-catalyzed cross-coupling. researchgate.netrsc.org For instance, in a radical C-H alkylation, calculations would determine the activation energy for the hydrogen atom abstraction from the C3 position by a radical initiator and the subsequent C-C bond formation. These simulations are crucial for optimizing reaction conditions and designing new synthetic strategies. researchgate.netrsc.org
Table 2: Simulated Energetics for a Postulated Reaction Step This table presents hypothetical data for a plausible C-H activation step in the functionalization of a quinoxalinone.
| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) |
|---|
Intermolecular Interactions and Supramolecular Assembly Studies
The solid-state architecture of this compound is governed by a network of non-covalent intermolecular interactions. These interactions, including hydrogen bonds and π-π stacking, dictate the molecular packing and the formation of specific supramolecular assemblies. researchgate.net The study of these forces is essential for understanding the material's physical properties and for crystal engineering. The interplay between different interactions determines the final three-dimensional structure, which can range from simple dimers to complex layered or helical arrangements. mdpi.com
Hydrogen bonds are expected to be the most significant directional interactions in the crystal structure of this compound. The molecule possesses both hydrogen bond donors (the N1-H of the lactam and the -NH2 group) and acceptors (the C2=O carbonyl oxygen and the quinoxaline (B1680401) nitrogen atoms). In related quinoxalinone structures, a common and robust supramolecular synthon is the formation of centrosymmetric dimers via N-H···O hydrogen bonds between the lactam groups of two molecules. lookchem.com The amino group can further extend these networks by forming N-H···O or N-H···N bonds, linking the dimers into tapes, sheets, or more complex three-dimensional frameworks. mdpi.comrsc.org The presence of water or other solvent molecules in a crystal lattice can also fundamentally alter the hydrogen-bonding pattern, leading to the formation of hydrated helices or other intricate assemblies. researchgate.net
Table 3: Typical Hydrogen Bonds in Quinoxalinone Crystal Structures
| Donor (D) | Acceptor (A) | D-H···A Motif | Representative Distance (D···A, Å) |
|---|---|---|---|
| N(1)-H | O=C | Lactam-Lactam Dimer | 2.7 - 2.9 |
| N(amino)-H | O=C | Amine-Lactam Chain | 2.9 - 3.1 |
The extensive, planar aromatic system of the benzo[g]quinoxalinone core makes it highly susceptible to π-π stacking interactions. These non-covalent forces play a crucial role in stabilizing the crystal packing, often working in concert with hydrogen bonds. wikipedia.orgnih.gov In the crystal lattices of similar planar heterocyclic compounds, π-π stacking typically occurs between molecules related by inversion centers or translations, leading to offset or parallel-displaced stacks. nih.govresearchgate.net The centroid-to-centroid distance between stacked rings is a key parameter for quantifying this interaction, typically falling in the range of 3.4 to 3.8 Å. These interactions are vital for the formation of layered and columnar supramolecular structures. researchgate.netiaea.org
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the diverse intermolecular interactions within a crystal lattice. uomphysics.net By mapping properties like d_norm (normalized contact distance) onto the surface, specific interactions are highlighted visually; short contacts like hydrogen bonds appear as distinct red regions. nih.govnih.gov
A complementary 2D fingerprint plot is generated from the Hirshfeld surface, which summarizes all intermolecular contacts and provides a quantitative percentage contribution for each interaction type. uomphysics.net For quinoxalinone derivatives, these plots typically reveal that H···H contacts are the most abundant, often comprising over 50% of the surface due to the prevalence of hydrogen atoms on the molecular periphery. uomphysics.net Contacts involving carbon, oxygen, and nitrogen (such as C···H, O···H, and N···H) provide specific details about the directional forces, like hydrogen bonds and C-H···π interactions, that define the crystal's architecture. nih.govnih.gov
Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Quinoxalinone Derivative This table presents typical data based on published analyses of similar compounds. uomphysics.net
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | 53.4% | General van der Waals forces |
| C···H / H···C | 24.2% | Relates to C-H···π and van der Waals interactions |
| O···H / H···O | 10.5% | Primarily represents N-H···O hydrogen bonds |
| N···H / H···N | 6.8% | Represents N-H···N hydrogen bonds and other contacts |
| C···C | 3.1% | Indicates π-π stacking interactions |
Advanced Spectroscopic Characterization and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating reaction mechanisms by providing detailed structural and dynamic information about reactants, intermediates, and products in solution. nih.gov Techniques such as 1H, 13C, and 15N NMR, along with two-dimensional methods like COSY, HSQC, and HMBC, allow for the unambiguous assignment of atomic connectivity.
In the context of synthesizing 3-aminobenzo[g]quinoxalin-2(1H)-one, NMR would be crucial for confirming the structure and purity of the final product. For instance, in the characterization of related quinoxalin-2(1H)-one derivatives, the disappearance of the N-H proton signal of a starting aniline (B41778) and the appearance of a new set of aromatic signals are key indicators of successful product formation. mdpi.com For example, in the synthesis of Schiff's bases of quinoxalin-2(1H)-one, the disappearance of the amino group's characteristic signal and the appearance of a new signal for the azomethine proton (HC=N) are monitored by 1H NMR. mdpi.com
Furthermore, in-situ NMR monitoring can track the concentration of species over time, providing kinetic data to help differentiate between proposed reaction pathways. nih.gov For the formation of this compound, this could involve monitoring the consumption of the diamine and α-keto acid precursors and the emergence of the product signals. Isotope labeling studies, where a specific atom is replaced with its NMR-active isotope (e.g., 13C or 15N), can be particularly insightful for tracing the path of atoms throughout a reaction.
While specific NMR data for this compound is not available, the table below presents typical 1H and 13C NMR chemical shift ranges for related quinoxalin-2(1H)-one structures, which can serve as a reference.
| Compound Name | 1H NMR (ppm) | 13C NMR (ppm) | Reference |
| Quinoxalin-2(1H)-one Schiff's bases | Aromatic protons: 7.00-8.40; Azomethine proton (HC=N): 8.40-8.73 | Aromatic carbons: 106.66-155.33; Carbonyl carbon (C=O): 151.23-158.44; C=N carbon: 146.16-149.25 | mdpi.com |
| 2,3-bis(4-bromophenyl)quinoxaline | Aromatic protons: 7.42-8.18 | Not specified | researchgate.net |
This table presents data for related compounds to provide an indication of expected spectral features.
Advanced Mass Spectrometry Techniques for Reaction Monitoring
Advanced mass spectrometry (MS) techniques are indispensable for real-time reaction monitoring, offering high sensitivity and the ability to identify transient intermediates and byproducts. researchgate.net Techniques like Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) allow for the direct analysis of reaction mixtures with minimal sample preparation.
For the synthesis of this compound, on-line MS could be used to track the formation of the product by monitoring its specific mass-to-charge ratio (m/z). nih.gov This would enable the rapid optimization of reaction conditions such as temperature, catalyst loading, and reaction time. For example, a study on the synthesis of quinoxaline (B1680401) derivatives utilized a microdroplet reaction platform coupled with ESI-MS to screen for optimal conditions, demonstrating a significant acceleration in reaction rates. nih.gov
Moreover, high-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of the final product by providing a highly accurate mass measurement. In the characterization of related quinoxalinone derivatives, ESI-MS has been used to identify the molecular ion peaks, confirming the molecular weight of the synthesized compounds. mdpi.com
The table below shows examples of mass spectrometry data for related quinoxaline compounds.
| Compound Name | Ionization Method | Observed m/z | Reference |
| Quinoxalin-2(1H)-one derivative (4e) | ESI-MS | [M+H]⁺ 345.12, [M]⁺ 344.23 | mdpi.com |
| Quinomethionate | Electron Ionization | Molecular Ion at m/z 234 | nist.gov |
This table provides data for related compounds to illustrate the application of mass spectrometry.
UV-Visible Absorption and Fluorescence Emission Spectroscopy for Photophysical Property Characterization
UV-Visible absorption and fluorescence emission spectroscopy are fundamental techniques for characterizing the photophysical properties of fluorescent compounds like many quinoxaline derivatives. researchgate.net These techniques provide information about the electronic transitions within a molecule and its behavior in the excited state.
Quinoxalin-2(1H)-ones and their benzo-fused analogues often exhibit interesting photophysical properties. researchgate.net Studies on various quinoxalin-2(1H)-one derivatives show absorption maxima typically in the UV region, with emission in the visible range. acs.org For instance, a study on a series of 1-alkyl-3-methyl-2(1H)-quinoxalin-2-one derivatives reported strong absorption peaks around 327 nm and 340 nm, attributed to π→π* and n→π* transitions, respectively. acs.org The position and intensity of these bands are influenced by the electronic nature of substituents and the extent of the π-conjugated system.
The introduction of an amino group at the 3-position of the benzo[g]quinoxalin-2(1H)-one scaffold is expected to act as an electron-donating group, potentially leading to a red-shift (bathochromic shift) in both the absorption and emission spectra compared to the unsubstituted parent compound.
The photophysical properties of fluorescent molecules can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netsemanticscholar.org In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state often exhibit a red-shift in their emission spectrum. This is due to the stabilization of the more polar excited state by the surrounding solvent molecules.
Studies on related amino-substituted aromatic compounds have demonstrated this effect. researchgate.net For this compound, it is anticipated that increasing solvent polarity would lead to a bathochromic shift in the fluorescence emission, which is characteristic of intramolecular charge transfer (ICT) from the amino group to the electron-accepting quinoxalinone core upon excitation. The table below presents data on the solvent effects on the photophysical properties of a related compound, acenaphtho[1,2-b]benzo[g]quinoxaline.
| Solvent | Absorption Maxima (nm) | Reference |
| Methanol (B129727) | 255, 310, 370, 465 | researchgate.net |
| Ether | 255, 305, 365, 460 | researchgate.net |
| Chloroform | 260, 315, 380, 470 | researchgate.net |
This table shows the solvent-dependent absorption of a related benzo[g]quinoxaline (B1338093) derivative.
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is a critical parameter for assessing the brightness of a fluorescent compound. Quantum yields are typically determined relative to a well-characterized standard. researchgate.net
For many quinoxaline-based fluorophores, the quantum yield can vary significantly depending on the substitution pattern and the molecular environment. researchgate.net While the quantum yield for this compound has not been reported, studies on other fluorescent dyes provide a framework for its determination. For example, the quantum yield of some indolenine-based squaraine dyes was determined using Cy5 as a standard. researchgate.net The quantum yield of this compound would be a key determinant of its potential applicability in fluorescence-based sensing or imaging.
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. nih.gov In the context of the synthesis or reactions of this compound, ESR could be employed to investigate if radical intermediates are involved.
For instance, some reactions involving quinoxaline derivatives are known to proceed through radical pathways. researchgate.net ESR spectroscopy would be able to detect and identify any radical species formed during the reaction, providing crucial mechanistic insights. The g-value and hyperfine coupling constants obtained from an ESR spectrum can help to identify the structure of the radical. While no specific ESR studies on this compound have been found, research on the photochemical decomposition of substituted quinoxaline bis-N-oxides has utilized ESR to identify nitroxide radical intermediates. nih.gov Similarly, the generation of a p-benzoquinone anion radical has been observed by electrolytic ESR. kb.se These studies demonstrate the utility of ESR in probing radical chemistry in related systems.
Applications of 3 Aminobenzo G Quinoxalin 2 1h One Derivatives in Advanced Materials and Chemical Probes
Organic Electronics and Optoelectronic Materials
Quinoxaline (B1680401) derivatives are widely utilized as foundational components in the synthesis of organic molecules and polymers for various applications due to their notable electronic and photophysical properties. nih.gov The electron-deficient nature of the conjugated quinoxaline ring imparts interesting characteristics such as distinct absorption and emission spectra, high charge-carrier mobility, and low reduction potentials. nih.gov These properties make them prime candidates for use in organic electronics. The quinoxalinone system, in particular, is noted for its rigid, coplanar, and electron-accepting fused heterocyclic structure, which promotes highly extended π-electron systems, making it a promising core for high-performance semiconductors. jmaterenvironsci.com
Organic Light-Emitting Diodes (OLEDs)
The inherent luminescence, rigidity, and high thermal stability of the quinoxaline core are highly advantageous for the fabrication of Organic Light-Emitting Diodes (OLEDs). google.com Derivatives of this scaffold can enhance the glass transition temperature (Tg) of materials, contributing to the longevity and stability of OLED devices. google.com Due to their versatile electronic properties, quinoxaline derivatives can be employed in various roles within an OLED structure, including as materials for the hole transporting layer, the electron transporting layer, or as either the host or guest material in the emissive layer. google.com For instance, novel quinoxaline derivatives have been specifically designed for these multiple functions, demonstrating their adaptability in device architecture. google.com Furthermore, the development of multifunctional emitters that combine properties like Aggregation-Induced Emission (AIE) with a quinoxaline framework has been explored to create OLEDs with high efficiency and reduced efficiency roll-off. researchgate.net
Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)
In the realm of solar energy conversion, quinoxalin-2(1H)-one derivatives have been identified as effective components for both Dye-Sensitized Solar Cells (DSSCs) and Organic Solar Cells (OSCs). For DSSCs, donor-π-acceptor (D-π-A) organic dyes based on a quinoxalin-2(1H)-one core have been studied. jmaterenvironsci.com In this architecture, the quinoxalinone unit acts as a π-bridge, connected to an electron-donor group and an electron-acceptor/anchoring group. jmaterenvironsci.com Theoretical studies using Density Functional Theory (DFT) have shown that by varying the donor unit, the electronic and photovoltaic properties of these dyes can be fine-tuned. jmaterenvironsci.com Key parameters like HOMO and LUMO energy levels, which influence electron injection and dye regeneration, can be optimized. For example, calculations for a series of quinoxalinone-based dyes revealed that specific designs could lead to superior electronic and optical properties for potential use as sensitizers with TiO2 nanocrystalline solar cells. jmaterenvironsci.com
In the broader context of OSCs, quinoxaline-based acceptors are of great interest for their potential to minimize energy loss, a critical factor in achieving high power conversion efficiency (PCE). rsc.org These acceptors exhibit low reorganization energy and high structural modifiability, which contribute to superior charge generation and transport. rsc.org Quinoxaline-based polymers have also been synthesized for use as donor materials in bulk heterojunction (BHJ) solar cells, achieving high PCEs. dp.tech
Table 1: Theoretical Photovoltaic Parameters of Quinoxalin-2(1H)-one Based Dyes for DSSCs Data derived from DFT/TDDFT calculations.
| Dye ID | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Light Harvesting Efficiency (LHE) | Injection Driving Force (ΔG_inject) (eV) |
| Q1 | -5.78 | -2.97 | 2.81 | 0.93 | -1.57 |
| Q2 | -5.69 | -2.96 | 2.73 | 0.94 | -1.56 |
| Q3 | -5.61 | -2.99 | 2.62 | 0.94 | -1.59 |
| Q4 | -5.48 | -2.96 | 2.52 | 0.95 | -1.56 |
Source: Adapted from DFT calculations on novel quinoxalin-2(1H)-one dyes. jmaterenvironsci.com
Organic Field-Effect Transistors (OFETs)
The performance of Organic Field-Effect Transistors (OFETs) has seen significant progress, reaching levels comparable to amorphous silicon devices. rsc.org The quinoxalinone system is considered a promising candidate for the core unit of high-performance semiconductor materials in OFETs. jmaterenvironsci.com Its rigid and coplanar structure, combined with its electron-accepting nature, facilitates the formation of a highly extended π-electron system, which is crucial for efficient charge transport. jmaterenvironsci.com Research efforts have included the strategic pairing of quinoxaline-based acceptors with donor units like thiophene (B33073) and pyrrole (B145914) to create alternating donor-acceptor (D-A) oligomers. This approach aims to develop materials with low band gaps and ambipolar charge transport characteristics, making them suitable for advanced OFET applications. jmaterenvironsci.com
Thermally Activated Delayed Fluorescence (TADF) Emitters
Thermally Activated Delayed Fluorescence (TADF) materials represent a highly promising generation of emitters for OLEDs, capable of harvesting both singlet and triplet excitons to achieve high internal quantum efficiencies. rsc.orgbeilstein-journals.org Quinoxaline and its derivatives are frequently used as the electron-accepting moiety in TADF emitters. researchgate.net The design of these emitters often involves creating a twisted conformation between an electron-donating unit and the quinoxaline-based acceptor. rsc.org This spatial separation minimizes the overlap of the frontier molecular orbitals (HOMO and LUMO), resulting in a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST). rsc.org A small ΔE_ST is the defining characteristic that enables efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, thus activating the TADF mechanism. rsc.orgrsc.org
For example, TADF compounds based on a 1,2,3,4-tetrahydrophenazine (B181566) acceptor (a benzoquinoxaline derivative) have demonstrated small ΔE_ST values and high device efficiencies. rsc.org Similarly, emitters using a pyridobenzoquinoxaline acceptor have shown that molecular geometry plays a key role in performance, with V-shaped molecules exhibiting higher photoluminescent quantum yields (PLQY) and external quantum efficiencies (EQE) in devices. rsc.org
Table 2: Performance of Quinoxaline-Based TADF Emitters
| Emitter Core | Donor Moiety | ΔE_ST (eV) | PLQY (%) | Max EQE (%) | Emission Peak (nm) |
| Tetrahydrophenazine | Phenothiazine (PTZ) | 0.07 | - | 15.3 | - |
| Tetrahydrophenazine | Phenoxazine (PXZ) | 0.09 | - | - | - |
| Pyridobenzoquinoxaline-V | Dimethylacridine (DMAC) | - | - | 12.9 | 604 |
| Pyridobenzoquinoxaline-T | Dimethylacridine (DMAC) | - | - | 8.5 | 612 |
Source: Adapted from studies on quinoxaline-based TADF emitters. rsc.orgrsc.org
Fluorescent Probes and Sensors for Non-Biological Analytes
The unique electronic and photophysical properties of the quinoxaline ring make it an excellent signaling unit for chemical sensors. nih.gov Functionalized quinoxaline derivatives have been extensively developed as chromogenic and fluorogenic chemosensors, which report the presence of a specific analyte through a change in color or fluorescence. nih.govnih.gov A closely related compound, 4-amino-1H-benzo[g]quinazoline-2-one, which is an isomer of the title compound, has been synthesized and demonstrated to be a fluorescent probe sensitive to pH. nih.gov This analogue exhibits a fluorescence emission that shifts from 456 nm to 492 nm as the pH decreases from 7.1 to 2.1, showcasing the potential of this heterocyclic system in sensing applications. nih.gov
Chromogenic and Fluorogenic Sensing Platforms
Quinoxaline-based systems can be engineered to function as highly selective and sensitive sensing platforms. nih.gov A common strategy involves attaching specific recognition sites (e.g., pyrrole -NH groups) to the quinoxaline core. nih.gov These sites can bind to target anions, and this binding event perturbs the electronic structure of the quinoxaline moiety, which serves as the chromogenic and fluorogenic reporter. nih.gov
Table 3: Examples of Quinoxaline-Based Anion Sensors
| Sensor Compound | Analyte | Solvent | Association Constant (K_a) (M⁻¹) | Observed Response |
| DPQ 1 | F⁻ | Dichloromethane | 1.82 x 10⁴ | Color change (yellow to orange), fluorescence quenching |
| Nitro-DPQ 2 | F⁻ | Dichloromethane | 1.18 x 10⁵ | Color change (yellow to purple), fluorescence quenching |
Source: Adapted from a review on functionalized quinoxaline for anion sensing. nih.gov
Molecular Recognition Studies
Molecular recognition is fundamental to understanding the biological activity and potential therapeutic applications of chemical compounds. For quinoxalin-2(1H)-one derivatives, molecular docking simulations have become a crucial tool to investigate their binding modes and interactions with biological targets. These in-silico studies reveal how the structural features of the quinoxalinone core and its substituents govern the molecule's ability to selectively bind to enzymes and other biomolecules.
Research has shown that these derivatives can act as potent and selective inhibitors for various enzymes. For instance, studies targeting aldose reductase, an enzyme implicated in diabetic complications, have identified quinoxalin-2(1H)-one derivatives as highly active inhibitors. nih.govresearchgate.net Docking simulations in these studies helped to elucidate the success of bioisosteric replacement strategies, where a 1-hydroxypyrazole group was substituted for a carboxylic acid, leading to potent inhibition. nih.govresearchgate.net Similarly, derivatives have been designed and evaluated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and the pathogenesis of colorectal cancer. mdpi.comnih.gov Molecular docking confirmed that the presence of an azomethine linker and specific substituents on the phenyl groups are critical for high inhibitory activity against COX-2. mdpi.comnih.gov
Further studies have explored the interaction of these derivatives with microbial enzymes. The docking of a quinoxalinone derivative into the active site of metallo-β-lactamase from Bacteroides fragilis helped to explain its antibacterial activity. nih.gov These molecular recognition studies are instrumental in the rational design of new multifunctional agents.
Table 1: Molecular Docking Studies of Quinoxalin-2(1H)-one Derivatives
| Target Enzyme | Key Findings from Docking Studies | Reference |
|---|---|---|
| Aldose Reductase (AR) | Confirmed the success of a bioisosteric strategy using a 1-hydroxypyrazole head group. Compound 13d was identified as the most active inhibitor (IC50 = 0.107 μM). | nih.govresearchgate.net |
| Cyclooxygenase-2 (COX-2) | The azomethine linker and specific substituents on the aryl group are crucial for inhibitory activity. Compound 6d was identified as a potent COX-2 inhibitor. | mdpi.comnih.govnih.gov |
| Metallo-β-lactamase (B. fragilis) | Investigated the binding interactions of the most active anti-B. fragilis candidate (4c) to understand its antibacterial mechanism. | nih.gov |
Catalysis and Photocatalysis
The unique electronic properties of the quinoxalinone ring system make its derivatives suitable for applications in catalysis, both as ligands for metal-based catalysts and as active components in photocatalytic systems.
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The functionalization of these ligands is a key strategy for creating MOFs with tailored catalytic properties. An alkylsulfonate-functionalized MOF, MIL-101-Cr–NH–RSO3H, was synthesized using a post-synthetic modification approach. rsc.org This method involves treating the amine-functionalized MIL-101-Cr–NH2 with 1,3-propanesultone to introduce sulfonic acid (–SO3H) groups. rsc.org
The resulting material acts as a highly efficient and reusable heterogeneous catalyst. The high surface area and large pores of the parent MOF ensure that the catalytic –SO3H sites are highly dispersed and accessible to substrates. rsc.org This solid acid catalyst has demonstrated excellent performance in the synthesis of quinoxaline derivatives through the condensation reaction of benzene-1,2-diamines with 1,2-dicarbonyl compounds, showcasing good stability and recyclability. rsc.org
Table 2: MOF-Based Catalysis for Quinoxaline Synthesis
| Catalyst | Synthesis Strategy | Application | Key Features | Reference |
|---|---|---|---|---|
| MIL-101-Cr–NH–RSO3H | Post-synthetic modification of MIL-101-Cr–NH2 with 1,3-propanesultone. | Catalyzes the condensation of benzene-1,2-diamines and 1,2-dicarbonyls. | Heterogeneous, high surface area, large pores, reusable, and stable. | rsc.org |
Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis. Quinoxalin-2(1H)-one derivatives have been central to the development of novel photocatalytic reactions, primarily focusing on the direct C–H functionalization at the C3 position. researchgate.netresearchgate.net
A notable advancement is the use of graphitic carbon nitride (g-C3N4), a metal-free, recyclable semiconductor, as a heterogeneous photocatalyst. nih.gov Under visible light or direct sunlight, g-C3N4 has been used to catalyze various transformations of quinoxalin-2(1H)-ones. researchgate.netnih.gov For example, it enables the hydroxylation and sulfenylation of the quinoxalinone core in good to excellent yields under ambient air. nih.gov The catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity. nih.gov Other photocatalytic systems, often employing organic dyes or transition metal complexes, have been developed for a wide array of C-C and C-heteroatom bond formations, including alkylation, acylation, and amination. researchgate.netresearchgate.net Additionally, photocatalyst-free systems have been reported, where visible light alone, in the presence of an oxidant like H2O2, can drive divergent transformations to yield either 3-alkylquinoxalin-2(1H)-ones or quinoxaline-2,3(1H,4H)-diones depending on the reaction atmosphere. rsc.org
Table 3: Photocatalytic Functionalization of Quinoxalin-2(1H)-ones
| Catalytic System | Transformation | Conditions | Key Features | Reference |
|---|---|---|---|---|
| g-C3N4 (Graphitic Carbon Nitride) | Hydroxylation, Sulfenylation | Visible light / Sunlight, Air | Heterogeneous, metal-free, recyclable catalyst. | nih.gov |
| g-C3N4 | Divergent reaction with N-arylglycine | Visible light | Solvent-controlled reaction yielding different products. | nih.gov |
| None (Photocatalyst-free) | Alkylation / Oxidation | Visible light, H2O2 | Atmosphere-controlled divergent synthesis. | rsc.org |
| Organic Dyes (e.g., Eosin (B541160) Y, 4CzIPN) | Alkylation, Carbamoylation | Visible light | Homogeneous catalysis for various C-C and C-N bond formations. | researchgate.netresearchgate.net |
Supramolecular Chemistry and Self-Assembly
The ability of molecules to self-assemble into ordered, functional superstructures is at the heart of supramolecular chemistry. The rigid and planar nature of the quinoxaline core, combined with its capacity for functionalization, makes its derivatives excellent candidates for constructing complex architectures such as Covalent Organic Frameworks (COFs) and other polymeric systems.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures. Their high surface area and tunable properties make them promising for applications in energy storage and catalysis. Derivatives of triquinoxalinylene have been identified as highly effective building blocks for creating two-dimensional (2D) COFs. nih.gov
Molecules such as triquinoxalinylene (TQBQ) and tribenzoquinoxaline-5,10-dione (3BQ) possess D3h symmetry, which enables their self-assembly into 2D honeycomb lattices through condensation reactions. nih.gov These COFs exhibit planar configurations with large pore diameters, which is beneficial for the rapid migration of ions. Theoretical studies have shown these materials to be semiconductors with band gaps suitable for electronic applications. Their potential as anode materials for high-performance lithium-ion and sodium-ion batteries has been investigated, with calculations showing low diffusion barriers for ion migration through the porous framework. nih.gov The redox-active carbonyl groups and pyrazine (B50134) nitrogen atoms within the structure serve as sites for Li/Na binding. nih.gov
Table 4: Properties of 2D COFs from Triquinoxalinylene Derivatives
| COF | Lattice Parameter (Å) | Pore Diameter (Å) | Band Gap (eV) | Potential Application | Reference |
|---|---|---|---|---|---|
| 2D 3Q-COF | 16.50 | 11.46 | 1.63 | Anode for Li/Na-ion batteries | nih.gov |
| 2D TQBQ-COF | 16.63 | 11.16 | 2.78 | Anode for Li/Na-ion batteries | nih.gov |
| 2D 3BQ-COF | 25.18 | 20.20 | 2.93 | Anode for Li/Na-ion batteries | nih.gov |
| 2D BQ2-COF | 24.52 | 19.05 | 1.96 | Anode for Li/Na-ion batteries | nih.gov |
The synthesis of complex, fused heterocyclic systems from the quinoxalin-2(1H)-one scaffold demonstrates its versatility as a building block for larger structures. researchgate.net While specific macrocycles based on 3-aminobenzo[g]quinoxalin-2(1H)-one are not extensively detailed, the underlying chemistry supports the creation of polymeric and macrocyclic architectures. For instance, protocols for the C3-alkylation of quinoxalinone followed by tandem cyclization have been developed to access novel, fused dihalo-aziridino-quinoxalinone heterocycles. researchgate.net This strategy of building complex, multi-ring structures from a simpler quinoxalinone core highlights a pathway toward creating larger, well-defined molecular systems.
Furthermore, the formation of 2D Covalent Organic Frameworks is, by definition, the creation of a polymeric structure through the systematic connection of monomer units. nih.gov The principles of self-assembly and covalent bond formation that govern the synthesis of COFs from triquinoxalinylene derivatives can be extended to design other extended networks and potentially macrocyclic compounds, where quinoxalinone units are linked to form large ring structures. The development of efficient C-H functionalization and carbamoylation reactions further expands the toolkit for linking these units into polymeric chains or macrocycles. researchgate.net
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability
The future synthesis of 3-aminobenzo[g]quinoxalin-2(1H)-one and its derivatives is geared towards environmentally benign methodologies that offer high efficiency and atom economy. Traditional synthetic methods often rely on harsh conditions, toxic reagents, or precious metal catalysts. nih.gov Modern approaches seek to overcome these limitations.
Future research will likely focus on:
Photocatalysis and Electrocatalysis: Visible-light-induced reactions and electrochemical synthesis present green alternatives to traditional oxidation and cross-coupling reactions. researchgate.net These methods can enable C-H functionalization and other key bond-forming reactions under mild, oxidant-free conditions. organic-chemistry.orgrsc.org
Green Solvents: A shift from volatile organic compounds to greener solvents like water is a key objective. researchgate.net Research into catalyst-free reactions in aqueous media for the synthesis of quinoxalinone precursors is a promising avenue.
Catalyst-Free C-H Functionalization: Developing methods for direct C-H functionalization without the need for transition metal catalysts is a significant goal. organic-chemistry.org For instance, a direct electron transfer between reactants and excited-state substrates can enable alkylation of the quinoxalinone core without additives. organic-chemistry.org
Readily Available Starting Materials: Employing widely accessible and less toxic starting materials, such as carboxylic acids or arylhydrazines, for decarboxylative coupling or arylation reactions will enhance the sustainability of the synthetic process. organic-chemistry.org
Table 1: Comparison of Traditional vs. Proposed Sustainable Synthetic Approaches
| Feature | Traditional Methods | Future Sustainable Routes |
|---|---|---|
| Catalysts | Often require precious or heavy metals (e.g., Pd, Cu). nih.govresearchgate.net | Focus on earth-abundant metal catalysts (e.g., iron), organocatalysis, or catalyst-free systems. researchgate.netorganic-chemistry.org |
| Oxidants | Use of stoichiometric, often hazardous, oxidants. | Utilization of O2 (air) or H2O2 as green oxidants, or oxidant-free electrochemical methods. researchgate.netrsc.org |
| Solvents | Reliance on volatile and polluting organic solvents (e.g., DMF). nih.gov | Use of water, or solvent-free conditions. researchgate.netorganic-chemistry.org |
| Energy Input | Often requires high temperatures and prolonged reaction times. | Use of ambient temperature and energy sources like visible light. organic-chemistry.orgrsc.org |
Exploration of Undiscovered Reactivity Patterns of the Benzo[g]quinoxalinone Core
While the reactivity of the quinoxalin-2(1H)-one core has been explored, particularly at the C3-position, the reactivity of the extended benzo[g]quinoxalinone system remains a fertile ground for discovery. researchgate.netrsc.org The fusion of the additional benzene (B151609) ring introduces new possibilities for functionalization and chemical transformation.
Key areas for future exploration include:
Site-Selective Functionalization: Developing protocols for the selective functionalization of the benzo portion of the molecule. This would allow for precise tuning of the electronic and steric properties of the compound.
Novel Cycloaddition Reactions: Investigating the dienophilic nature of the quinoxaline-5,8-dione (B3348068) portion of related structures suggests that the benzo[g]quinoxalinone core could participate in [4+2] cycloaddition (Diels-Alder) reactions to build complex, polycyclic architectures. mdpi.com
Influence of the Amino Group: A systematic study of how the 3-amino substituent directs further electrophilic or nucleophilic substitution reactions on the aromatic rings.
Ring-Transformation Reactions: Exploring conditions that could induce ring-opening or rearrangement of the heterocyclic core to access novel scaffold types.
Advanced Computational Modeling for Predictive Materials Design
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of novel compounds before their synthesis. scispace.comjocpr.com Applying these methods to this compound can accelerate the discovery of new materials with tailored functionalities.
Future computational studies should focus on:
Electronic and Optical Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict the electronic band gap, which is crucial for applications in organic electronics. scispace.comjocpr.com Simulating UV-Vis absorption and emission spectra can guide the design of new dyes and fluorescent probes. scispace.com
Nonlinear Optical (NLO) Properties: Calculating the static hyperpolarizability (βo) can identify candidates for NLO materials, which have applications in photonics and optical data processing. tandfonline.com
Redox Potentials: Predicting the oxidation and reduction potentials of the molecule is essential for designing materials for organic batteries or electrochromic devices. jocpr.com
Intermolecular Interactions: Using methods like Hirshfeld surface analysis to understand and predict how molecules will pack in a solid state, which influences bulk material properties. tandfonline.com
Table 2: Computationally Predicted Properties and Potential Applications
| Predicted Property | Computational Method | Potential Application |
|---|---|---|
| HOMO/LUMO Energy Gap | DFT/B3LYP jocpr.com | Organic Semiconductors, Solar Cells researchgate.net |
| Electronic Transitions | TD-DFT scispace.com | Fluorescent Dyes, OLEDs rsc.orgresearchgate.net |
| Redox Potential | DFT with Solvation Model jocpr.com | Electrochromic Materials, Organic Batteries |
Integration of this compound into Multifunctional Hybrid Materials
The inherent properties of the this compound core can be amplified by integrating it into larger, multifunctional systems. The presence of the reactive amino group and the planar aromatic structure makes it an excellent building block for hybrid materials.
Future research directions include:
Polymer Conjugates: Covalently incorporating the molecule into polymer backbones to create processable, film-forming materials for flexible electronics or sensors.
Surface Grafting: Anchoring the molecule onto the surface of nanomaterials like graphene, carbon nanotubes, or quantum dots. This could lead to hybrid materials with enhanced charge transport or photophysical properties.
Metal-Organic Frameworks (MOFs): Using the molecule or its derivatives as an organic linker to construct porous MOFs. These materials could be explored for gas storage, separation, or heterogeneous catalysis, combining the functionality of the quinoxalinone with the porosity of the framework.
Supramolecular Assemblies: Designing systems where the molecule self-assembles through non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to form ordered structures like liquid crystals or gels with unique optical or electronic properties.
Expanding the Scope of Non-Biological Applications
While quinoxaline (B1680401) derivatives are heavily researched for their medicinal properties, the unique electronic structure of the benzo[g]quinoxalinone core makes it highly attractive for various materials science applications. researchgate.netontosight.aisapub.org
Promising non-biological applications to be explored include:
Organic Electronics: The extended π-conjugated system of the benzo[g]quinoxaline (B1338093) core suggests potential use as an organic semiconductor in Organic Field-Effect Transistors (OFETs) or as an emissive or host material in Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net
Dye-Sensitized Solar Cells (DSSCs): The strong absorption of light by quinoxaline-based dyes makes them candidates for use as organic sensitizers in DSSCs. rsc.org The structure of this compound could be chemically tuned to optimize its absorption spectrum for solar energy conversion.
Chemosensors: The combination of a fluorescent core and a reactive amino group could be leveraged to design chemosensors. Binding of a target analyte (e.g., a metal ion or a specific anion) to the amino group could induce a detectable change in the fluorescence emission (color or intensity).
Q & A
Q. What are the common synthetic routes for preparing 3-aminobenzo[g]quinoxalin-2(1H)-one derivatives?
Methodological Answer: The synthesis typically involves functionalizing the quinoxalin-2(1H)-one core through reactions such as:
- Cyclization : Reacting 2,3-diaminonaphthalene with α-keto acids or esters under acidic conditions (e.g., sulfuric acid) to form the benzo[g]quinoxalin-2(1H)-one scaffold .
- Hydrazine Derivatives : Condensation of 3-hydrazinocarbonylmethylquinoxalin-2(1H)-one with aldehydes, isocyanates, or phthalic anhydride to yield Schiff bases, semicarbazides, or imides .
- Post-functionalization : Cyclizing intermediates (e.g., 3-[2-(phenylcarbamoyl)hydrazinocarbonylmethyl]quinoxalin-2(1H)-one) with chloroacetic acid or acetic anhydride to generate oxadiazolinyl derivatives .
Q. Key Reaction Table :
Q. How is the antibacterial activity of quinoxalinone derivatives evaluated experimentally?
Methodological Answer: Antibacterial assays typically follow standardized protocols:
- Broth Microdilution : Compounds are tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Minimum inhibitory concentrations (MICs) are determined using 96-well plates, with ofloxacin as a reference .
- Bactericidal/Fungicidal Assessment : Minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) is measured by subculturing non-turbid wells onto agar plates .
- CLSI Guidelines : Activity against multi-drug-resistant bacteria (MDRB) is assessed using Clinical and Laboratory Standards Institute (CLSI) protocols .
Q. Example Data (Selected Derivatives) :
| Compound | MIC (µg/mL) | MBC (µg/mL) | Strain Tested | Reference |
|---|---|---|---|---|
| 4a | 0.97 | 1.94 | S. aureus (MDRB) | |
| 16 | 15.62 | 31.25 | E. coli | |
| Ofloxacin | 0.78–3.13 | 1.4–5.32 | Reference standard |
Advanced Research Questions
Q. What strategies are employed for C–H functionalization at the C3 position of quinoxalin-2(1H)-ones?
Methodological Answer: Recent advances focus on direct C–H activation :
- Multicomponent Reactions : Using aldehydes, alkenes, or CF₃SO₂Na under visible light to introduce trifluoroalkyl or acyl groups via radical pathways .
- Heterogeneous Catalysis : Graphitic carbon nitride (g-C₃N₄) or metal-organic frameworks (MOFs) enable C–C/C–N bond formation with high recyclability and reduced waste .
- Photoredox Catalysis : Eosin Y or 4CzIPN photocatalysts drive decarboxylative alkylation or acylation without transition metals .
Q. Mechanistic Insights :
Q. How does heterogeneous catalysis enhance the sustainability of quinoxalinone functionalization?
Methodological Answer: Heterogeneous catalysts offer:
- Recyclability : MOFs and ion-exchange resins can be reused ≥5 times without significant activity loss .
- Reduced Toxicity : Avoids homogeneous metal catalysts (e.g., Cu, Pd), minimizing heavy-metal contamination .
- Energy Efficiency : Piezoelectric materials (e.g., BaTiO₃) utilize mechanical energy for C–H activation, reducing thermal input .
Q. Case Study :
Q. What role does photoredox catalysis play in trifluoroalkylation of quinoxalinones?
Methodological Answer: Photoredox systems enable:
- Radical Generation : CF₃SO₂Na or (fluoroalkyl)triphenylphosphonium salts produce CF₃ radicals under blue light .
- Mild Conditions : Reactions proceed at room temperature without strong oxidants (e.g., K₂S₂O₈), improving functional group tolerance .
- Divergent Products : Three-component reactions with alkenes yield branched or linear trifluoroalkylated derivatives (e.g., 3-CF₃-quinoxalinones) .
Q. Optimized Protocol :
| Photocatalyst | Light Source | Substrate Scope | Yield Range | Reference |
|---|---|---|---|---|
| 4CzIPN | Blue LEDs | Electron-rich/depleted quinoxalinones | 55-85% | |
| Eosin Y | White LED | Aliphatic/aromatic aldehydes | 40-75% |
Q. How can molecular docking simulations aid in designing quinoxalinone-based therapeutics?
Methodological Answer:
- Target Validation : Docking into aldose reductase (ALR2) or bacterial gyrase pockets identifies key interactions (e.g., H-bonding with Thr113 or hydrophobic contacts) .
- Structure-Activity Relationships (SAR) : Modifications at C3 (e.g., p-hydroxystyryl groups) enhance antioxidant activity while maintaining ALR2 inhibition (IC₅₀ = 0.032 µM for 6e ) .
- ADME Prediction : In-silico tools (e.g., SwissADME) assess logP, solubility, and bioavailability to prioritize candidates .
Q. What are the challenges in achieving asymmetric synthesis of quinoxalinone derivatives via heterogeneous catalysis?
Methodological Answer: Key challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
